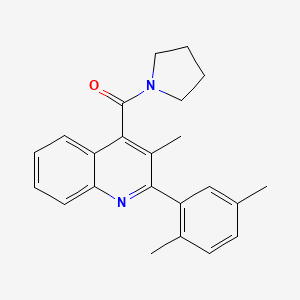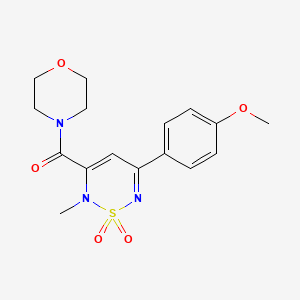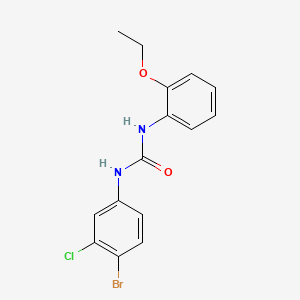![molecular formula C19H29N3O3S B4758908 3-cyclopentyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B4758908.png)
3-cyclopentyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide
Overview
Description
3-cyclopentyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide is a chemical compound that belongs to the class of sulfonylureas. It is a potent and selective inhibitor of the ATP-sensitive potassium (KATP) channel, which is involved in the regulation of insulin secretion. This compound has been widely used in scientific research to investigate the role of KATP channels in various physiological and pathological processes.
Mechanism of Action
3-cyclopentyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide inhibits the this compound channel by binding to the sulfonylurea receptor subunit (SUR) of the channel. This binding leads to the closure of the channel, which in turn leads to depolarization of the cell membrane and the release of insulin in pancreatic beta cells. In other tissues, the closure of the this compound channel can lead to various physiological effects, such as vasodilation and neuroprotection.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the tissue and the experimental conditions. In pancreatic beta cells, this compound can stimulate insulin secretion by inhibiting the this compound channel. In cardiac cells, this compound can improve contractility and reduce arrhythmias by inhibiting the this compound channel. In other tissues, the effects of this compound are less well characterized, but it has been suggested that it may have neuroprotective effects by inhibiting the this compound channel in neurons.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-cyclopentyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide in lab experiments is its selectivity for the this compound channel. This compound has been extensively characterized in vitro and in vivo, and its effects on the this compound channel are well understood. However, one limitation of using this compound is its potential off-target effects, as it may interact with other channels or receptors at high concentrations.
Future Directions
There are several future directions for research on 3-cyclopentyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as diabetes, heart failure, and neurodegenerative diseases. Another direction is to study the structure-activity relationship of this compound and identify new compounds with improved selectivity and potency for the this compound channel. Finally, further research is needed to understand the physiological and pathological roles of the this compound channel in different tissues and to identify new targets for drug development.
Scientific Research Applications
The 3-cyclopentyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide channel has been implicated in various physiological and pathological processes, including insulin secretion, cardiac function, and neuroprotection. This compound has been used as a tool compound to investigate the role of this compound channels in these processes. For example, this compound has been used to study the effect of this compound channel activation on insulin secretion in pancreatic beta cells and the effect of this compound channel inhibition on cardiac function in animal models of heart failure.
Properties
IUPAC Name |
3-cyclopentyl-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-21-12-14-22(15-13-21)26(24,25)18-9-7-17(8-10-18)20-19(23)11-6-16-4-2-3-5-16/h7-10,16H,2-6,11-15H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWUCLPUEOLPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4758844.png)
![2,2,3,3-tetrafluoropropyl 5-[(4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B4758848.png)
![2-({[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4758856.png)


![diethyl {5-[(4-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}malonate](/img/structure/B4758871.png)
![N-[4-(dimethylamino)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide](/img/structure/B4758889.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazole-4-carboxamide](/img/structure/B4758893.png)

![4-(3,5-dichlorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4758923.png)
![N,N'-[methylenebis(3-nitro-4,1-phenylene)]di(2-furamide)](/img/structure/B4758926.png)

